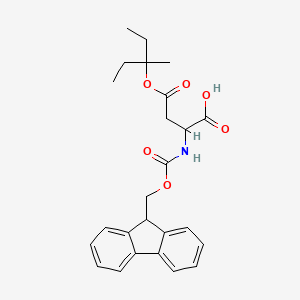
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C17H14N2O2 . It’s a solid substance with a molecular weight of 278.31 . This compound is part of the pyrazole family, which is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, has been a subject of interest for many researchers . Various methods have been reported, including condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves the reaction of enaminone with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular structure of “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” can be represented by the InChI code: 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .Chemical Reactions Analysis
Pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, have been studied for their chemical reactions . For instance, they can undergo a radical addition followed by intramolecular cyclization to form the pyrazole skeleton .Physical And Chemical Properties Analysis
“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a solid substance . It has a molecular weight of 278.31 and its InChI code is 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, allergy, and cancer.
Mode of Action
It is believed to interact with its target, hematopoietic prostaglandin d synthase, and modulate its activity . The compound’s structure, which includes a pyrazole ring, may allow it to bind to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid are not fully elucidated. Given its target, it is likely to impact the prostaglandin synthesis pathway. By inhibiting Hematopoietic prostaglandin D synthase, it may reduce the production of prostaglandin D2, thereby affecting downstream signaling pathways and physiological responses .
Pharmacokinetics
The compound’s molecular weight (20221 g/mol) and structure suggest it may have suitable properties for absorption and distribution .
Result of Action
Given its target, it is likely to modulate the production of prostaglandin d2 and thereby influence cellular responses to inflammation, allergy, and other physiological processes .
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. It is a relatively inexpensive starting material and is readily available from chemical suppliers. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of potential applications in the fields of organic synthesis, pharmaceuticals, and agricultural research. Future research could focus on the development of new compounds based on 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives, as well as the development of new drugs and agricultural chemicals. In addition, further research could focus on the mechanism of action of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects.
Méthodes De Synthèse
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is synthesized from the reaction of benzyl bromide and phenylhydrazine in an aqueous solution of acetic acid. The reaction occurs in three steps: the formation of a benzylhydrazone, the cyclization of the benzylhydrazone, and the hydrolysis of the cyclized product. The overall reaction is shown below:
Benzyl bromide + Phenylhydrazine → Benzylhydrazone → Cyclized product → 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Applications De Recherche Scientifique
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is used in a variety of scientific research applications. It is used as a starting material for the synthesis of compounds such as pyrazolone derivatives and heterocyclic compounds. It has also been used in the synthesis of new drugs and in the development of new pharmaceuticals. In addition, 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been used in the study of enzyme inhibition and in the design of new agricultural chemicals.
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-5-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASTYGSNQOILSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
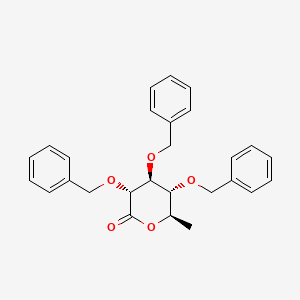
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)

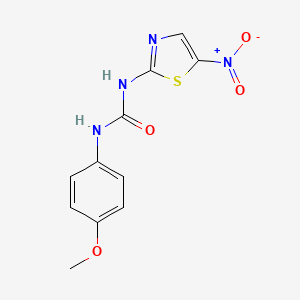
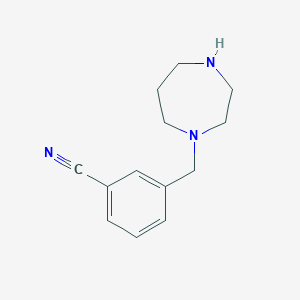
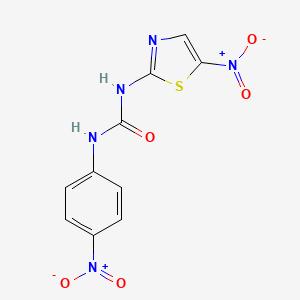
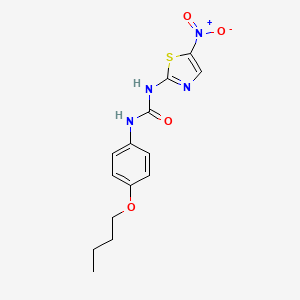
![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)
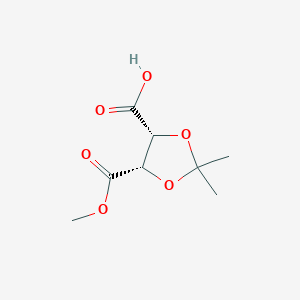

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
